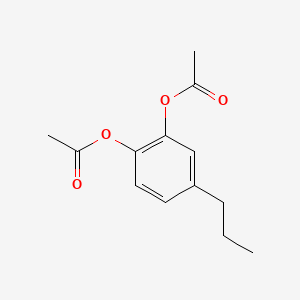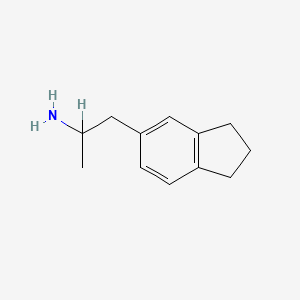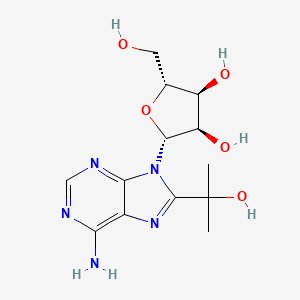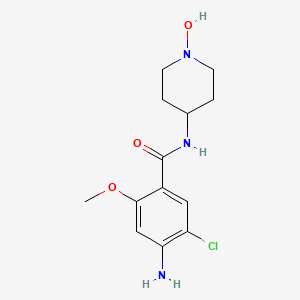
4-amino-5-chloro-N-(1-hydroxypiperidin-4-yl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-5-chloro-N-(1-hydroxypiperidin-4-yl)-2-methoxybenzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-chloro-N-(1-hydroxypiperidin-4-yl)-2-methoxybenzamide typically involves multiple steps, including the introduction of functional groups such as amino, chloro, hydroxy, and methoxy groups. Common synthetic routes may include:
Nitration and Reduction: Introduction of the amino group through nitration followed by reduction.
Halogenation: Introduction of the chloro group via halogenation reactions.
Hydroxylation: Introduction of the hydroxy group through hydroxylation reactions.
Methoxylation: Introduction of the methoxy group via methoxylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-chloro-N-(1-hydroxypiperidin-4-yl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines.
Scientific Research Applications
4-amino-5-chloro-N-(1-hydroxypiperidin-4-yl)-2-methoxybenzamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-5-chloro-N-(1-hydroxypiperidin-4-yl)-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-amino-5-chloro-N-(1-hydroxypiperidin-4-yl)-2-methoxybenzamide include other substituted benzamides, such as:
Benzamide, 4-amino-5-chloro-2-methoxy-: Lacks the hydroxy-piperidinyl group.
Benzamide, 4-amino-5-chloro-N-(4-piperidinyl)-2-methoxy-: Lacks the hydroxy group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other benzamides.
Properties
CAS No. |
76773-84-7 |
|---|---|
Molecular Formula |
C13H18ClN3O3 |
Molecular Weight |
299.75 g/mol |
IUPAC Name |
4-amino-5-chloro-N-(1-hydroxypiperidin-4-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C13H18ClN3O3/c1-20-12-7-11(15)10(14)6-9(12)13(18)16-8-2-4-17(19)5-3-8/h6-8,19H,2-5,15H2,1H3,(H,16,18) |
InChI Key |
UBYUHQXMDIIABN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)O)Cl)N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)O)Cl)N |
Synonyms |
N-(4'-(N-hydroxypiperidyl))-4-amino-5-chloro-2-methoxybenzamide NHPACB |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



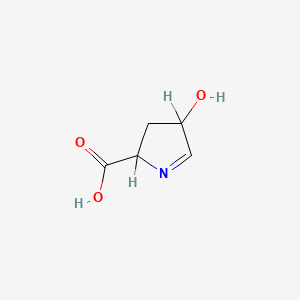

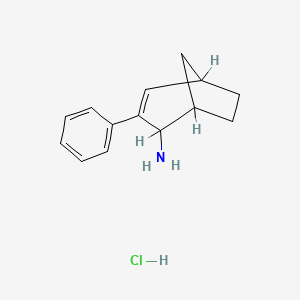

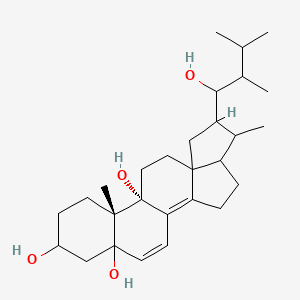
![(9R)-10-(2-Hydroxy-2-methylpropyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride](/img/structure/B1204840.png)
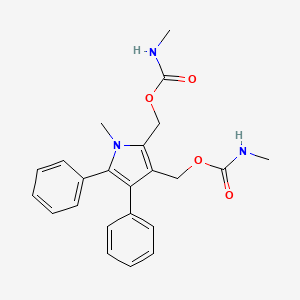
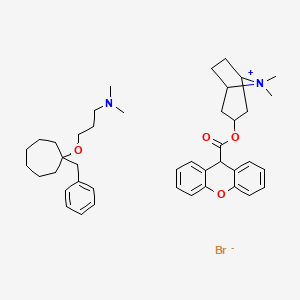
![[(2R,3S,4R,5R)-5-(6-amino-2-propan-2-ylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1204844.png)
